molecular formula C19H22N2O6 B600970 乐卡地平杂质 A CAS No. 74936-74-6

乐卡地平杂质 A

货号: B600970
CAS 编号: 74936-74-6
分子量: 374.4 g/mol
InChI 键: SDBFEXFBUQTLEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lercanidipine Impurity A, chemically known as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester, is a synthetic impurity associated with the pharmaceutical compound lercanidipine hydrochloride. Lercanidipine hydrochloride is a calcium channel blocker used primarily for the treatment of hypertension. Impurities like Lercanidipine Impurity A are critical to identify and quantify to ensure the safety and efficacy of the pharmaceutical product .

科学研究应用

Lercanidipine Impurity A has several scientific research applications, including:

作用机制

Target of Action

Lercanidipine Impurity A, a metabolite of the drug lercanidipine , primarily targets the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the influx of calcium into cardiac and smooth muscle cells, which is essential for muscle contraction .

Mode of Action

Lercanidipine Impurity A inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .

Pharmacokinetics

The pharmacokinetics of Lercanidipine Impurity A are influenced by factors such as polymorphism, particle size, and physiological conditions . It has been suggested that under usual fasted (pH 1.3) and fed (pH 4.9) gastric conditions, the bioavailability of Lercanidipine Impurity A is similar, regardless of the particle size . At high gastric ph in the fasted state (eg, pH 30), the bioavailability can be considerably lower unless the particle size is < 20 μm .

Action Environment

The action of Lercanidipine Impurity A is influenced by environmental factors such as pH and buffer composition . The solubilities of Lercanidipine Impurity A are strongly dependent on the composition and pH of the buffer media . This highlights the importance of investigating the effect of the buffer nature when evaluating the solubility of ionizable substances .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Lercanidipine Impurity A involves several steps, starting with the preparation of the parent nucleus. In a dry reaction flask, 16.7 grams (0.05 moles) of the parent nucleus is added to 90 milliliters of dichloromethane and 3 milliliters of dimethylformamide. Under nitrogen protection and at a temperature range of 0°C to 10°C, 5.5 milliliters (0.075 moles) of sulfur oxychloride is added dropwise. The reaction mixture is stirred for 2 to 3 hours, followed by the addition of 17.1 grams (0.06 moles) of the side chain. The reaction is stirred for an additional 5 hours. The completion of the reaction is confirmed by thin-layer chromatography (TLC). The mixture is then washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to obtain the crude product. The crude product is further purified by crystallization from dimethoxyethane to yield the final product .

Industrial Production Methods: Industrial production of Lercanidipine Impurity A follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is scaled up using industrial reactors and purification systems. The use of automated systems ensures consistent quality and efficiency in the production process .

化学反应分析

Types of Reactions: Lercanidipine Impurity A undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can undergo oxidation reactions.

    Reduction: The nitro group can also be reduced to an amino group under specific conditions.

    Substitution: The ester groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

相似化合物的比较

    Nifedipine: Another calcium channel blocker with a similar structure but different pharmacokinetic properties.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Nimodipine: Known for its use in treating cerebral vasospasm.

Uniqueness of Lercanidipine Impurity A: Lercanidipine Impurity A is unique due to its specific structural features, such as the nitro group and the ester functionalities, which distinguish it from other impurities and related compounds. Its identification and quantification are essential for ensuring the purity and safety of lercanidipine hydrochloride .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Lercanidipine Impurity A involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidine-1-carboxylic acid", "Ethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidine-1-carboxylic acid with ethyl chloroformate in the presence of triethylamine to form ethyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidine-1-carboxylate.", "Step 2: Reduction of the nitro group of ethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with tin(II) chloride in the presence of hydrochloric acid to form the corresponding amine.", "Step 3: Coupling of the protected carboxylic acid with the amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane to form the desired product, Lercanidipine Impurity A.", "Step 4: Deprotection of the ethyl ester group using sodium hydroxide in methanol to obtain the final product in high purity.", "Step 5: Purification of the product by recrystallization from acetone/water mixture." ] }

CAS 编号

74936-74-6

分子式

C19H22N2O6

分子量

374.4 g/mol

IUPAC 名称

5-butan-2-yloxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

InChI

InChI=1S/C19H22N2O6/c1-5-10(2)27-19(24)16-12(4)20-11(3)15(18(22)23)17(16)13-7-6-8-14(9-13)21(25)26/h6-10,17,20H,5H2,1-4H3,(H,22,23)

InChI 键

SDBFEXFBUQTLEU-UHFFFAOYSA-N

规范 SMILES

CCC(C)OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C

纯度

> 95%

数量

Milligrams-Grams

同义词

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。